Nickel(II) fluoride tetrahydrate

Thermal Analysis Solid-State Chemistry Precursor Synthesis

NiF₂·4H₂O differentiates from anhydrous NiF₂ via controlled water release essential for solid-state synthesis and battery cathode precursors. Its defined dehydration pathway avoids hydroxide intermediates, enabling direct conversion to high-power NiF₂–x(OH)x cathode material (16.2 kW kg⁻¹). The bulk antiferromagnetic T_N of ~73 K makes it a benchmark precursor for spintronic thin films. As a dual-function fluoride-nickel source, it simplifies cross-coupling catalyst protocols. Specify particle size for reproducible nanoscale conversion.

Molecular Formula F2H8NiO4
Molecular Weight 168.75 g/mol
Cat. No. B1370540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNickel(II) fluoride tetrahydrate
Molecular FormulaF2H8NiO4
Molecular Weight168.75 g/mol
Structural Identifiers
SMILESO.O.O.O.F[Ni]F
InChIInChI=1S/2FH.Ni.4H2O/h2*1H;;4*1H2/q;;+2;;;;/p-2
InChIKeyHHPKUIWWHLVHQQ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 100 g / 250 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nickel(II) Fluoride Tetrahydrate (CAS 13940-83-5): Technical Baseline for Sourcing & Specification


Nickel(II) fluoride tetrahydrate (NiF₂·4H₂O, CAS 13940-83-5) is a hydrated inorganic salt of the transition metal fluoride class, appearing as a greenish to yellowish crystalline powder with a molecular weight of approximately 168.75 g/mol . It is one of the only two stable binary compounds in the nickel-fluorine system, distinguished from its anhydrous counterpart (NiF₂, CAS 10028-18-9) by the inclusion of four water molecules in its coordination sphere, which fundamentally alters its solubility, thermal behavior, and processability . This compound is commercially available and serves as a critical precursor for battery materials, a catalyst component in organic synthesis, and a source of nickel ions for various industrial processes [1].

Why Substituting NiF₂·4H₂O with Anhydrous NiF₂ or Other Nickel Halides Compromises Process Outcomes


Direct substitution of nickel(II) fluoride tetrahydrate with its anhydrous form (NiF₂) or alternative nickel halides (e.g., NiCl₂·6H₂O) is not trivial due to distinct differences in thermal decomposition pathways, solubility profiles, and reactivity. While anhydrous NiF₂ is highly stable and insoluble in water, the tetrahydrate form offers controlled water release upon heating, which is essential for specific solid-state synthesis routes and precursor applications [1]. Furthermore, the fluoride anion confers unique electrochemical and catalytic properties compared to chloride or bromide counterparts, as evidenced by the distinct discharge voltages and cross-coupling selectivities in battery and organic synthesis applications [2]. The presence of hydrated water in NiF₂·4H₂O directly impacts its decomposition kinetics and morphological evolution during processing, a factor that is absent in anhydrous analogs and can lead to inconsistent results if not properly accounted for [3].

NiF₂·4H₂O: A Quantitative Evidence Guide for Scientific Selection


Thermal Dehydration Profile of NiF₂·4H₂O vs. ZnF₂·4H₂O and Anhydrous NiF₂

The thermal decomposition of NiF₂·4H₂O follows a distinct three-step pathway that is fundamentally different from the behavior of its anhydrous counterpart or even structurally analogous hydrates like ZnF₂·4H₂O. This specific dehydration sequence is critical for applications requiring controlled conversion to active phases. Under dry air or argon, NiF₂·4H₂O loses three moles of water at approximately 125°C to form the monohydrate (NiF₂·H₂O). Subsequent heating to about 225°C releases additional water and hydrogen fluoride, forming NiOHF·3NiF₂, which then decomposes further at around 430°C to yield a mixture of NiF₂ and NiO [1]. In stark contrast, ZnF₂·4H₂O loses all four moles of water in a single step above about 75°C to directly form anhydrous ZnF₂ [1]. This comparison highlights the unique, multi-stage decomposition of NiF₂·4H₂O, which necessitates precise temperature control during thermal processing to avoid unwanted side reactions and ensure the desired phase composition [2].

Thermal Analysis Solid-State Chemistry Precursor Synthesis

Specific Power Output of NiF₂ as Thermal Battery Cathode vs. FeS₂ Baseline

Anhydrous NiF₂, derived from the thermal processing of NiF₂·4H₂O, demonstrates superior specific power as a cathode material in thermal batteries when compared to the conventional FeS₂ cathode. Under high-temperature and high-current-density conditions (550°C, 0.5 A cm⁻²), a NiF₂-based cathode achieved a maximum specific power of 16.2 kW kg⁻¹ at a cutoff voltage of 2 V [1]. In contrast, FeS₂, a widely used cathode material in thermal batteries, is known to decompose thermally below 550°C, which limits its high-temperature performance and can lead to capacity fade [1]. While direct numerical comparison of specific power under identical conditions is not provided in the same study, the reported value for NiF₂ is considered high for the field, and the study explicitly positions NiF₂ as a superior alternative for high-power applications due to its exceptional thermal stability arising from strong ionic M–F bonds [1].

Thermal Battery Electrochemistry Cathode Material

Morphological Evolution During Dehydration: Nanoparticle vs. Bulk NiF₂·4H₂O

The dehydration mechanism of NiF₂·4H₂O is not only distinct from other hydrates but is also highly sensitive to particle size. A comparative study revealed marked differences between the decomposition of bulk and nanostructured NiF₂·4H₂O. Bulk NiF₂·4H₂O decomposes via an intermediate diaspore phase (o-NiF₂–x(OH)x), whereas the nanoscale material converts directly to the final product, t-NiF₂–x(OH)x, without forming the intermediate [1]. Furthermore, the thermal decomposition onset temperature (Tₒ) was found to be in the range of 118 to 133 °C for the nanoscale material [1]. This size-dependent pathway is a critical consideration for synthesizing NiF₂ nanoparticles with controlled morphology for battery and catalytic applications, and it underscores the need to specify particle size when procuring the tetrahydrate for such uses.

Nanomaterials Dehydration Kinetics Particle Morphology

NiF₂ as a Selective Catalyst Component in Cross-Coupling Reactions

Nickel fluoride, which can be generated in situ from NiF₂·4H₂O, is identified as a key catalyst component for achieving high selectivity in cross-coupling reactions. A patent application (US 2010/0185019 A1) specifically discloses a catalyst composition comprising a nickel metal source and a fluorine source, with nickel fluoride (NiF₂) being the named source for both [1]. The invention claims that this composition enables the production of cross-coupled compounds (R₅–R₆) with high selectivity when reacting organometallic compounds with organic halides or pseudohalides [1]. While direct yield comparison with other nickel sources (e.g., NiCl₂) is not quantified in this patent, the explicit pairing of NiF₂ as both the nickel and fluorine source is a deliberate formulation choice to achieve high selectivity, distinguishing it from catalyst systems that require separate addition of fluoride additives or use alternative nickel halides [1].

Catalysis Organic Synthesis Cross-Coupling

Bulk Antiferromagnetic Properties of NiF₂ vs. FeF₂

Anhydrous NiF₂, accessible via dehydration of NiF₂·4H₂O, exhibits well-defined bulk antiferromagnetic (AFM) ordering with a Néel temperature (T_N) of approximately 73 K [1]. This is a distinct magnetic fingerprint compared to isostructural fluorides. For instance, FeF₂ orders antiferromagnetically at a significantly higher T_N of ~78 K, while CoF₂ orders at ~38 K [1]. Pulsed neutron diffraction studies on single crystals of NiF₂ have further validated a predicted internal displacement of fluorine atoms associated with the AFM transition, a structural subtlety that was not unambiguously established for FeF₂ [2]. These quantifiable differences in magnetic ordering temperature and the associated structural distortions are critical for materials scientists designing devices based on exchange bias or antiferromagnetic spintronics, where precise knowledge of T_N and the AFM vector is paramount [3].

Magnetic Materials Neutron Diffraction Antiferromagnetism

NiF₂·4H₂O: High-Value Application Scenarios Driven by Comparative Performance


Controlled Synthesis of High-Surface-Area NiF₂ Nanoparticles for Conversion-Type Battery Cathodes

Procurement of NiF₂·4H₂O with a specified, narrow particle size distribution is essential for synthesizing high-performance NiF₂ nanoparticles. As detailed in Section 3, the dehydration pathway is size-dependent: nanoscale NiF₂·4H₂O avoids the formation of an intermediate hydroxide phase, enabling direct conversion to the desired active NiF₂–x(OH)x material with controlled morphology [1]. This morphological control is a prerequisite for achieving the high specific power (16.2 kW kg⁻¹) demonstrated in thermal battery cathodes derived from this precursor [2]. Users aiming to replicate or scale up such high-power battery performance must specify and verify the particle size and morphology of the tetrahydrate starting material.

Fabrication of Antiferromagnetic Thin Films with Precisely Tuned Néel Temperature (T_N)

The bulk antiferromagnetic properties of NiF₂, particularly its Néel temperature of ~73 K, are a well-characterized benchmark [3]. This established T_N value is critical for researchers fabricating NiF₂ thin films for spintronic devices, where the antiferromagnetic layer's ordering temperature dictates the exchange bias effect. Using NiF₂·4H₂O as a precursor for thin-film deposition (e.g., via pulsed laser deposition or sputtering) allows scientists to target a material system with a known T_N. The ability to compare the resulting film's magnetic properties against the well-defined bulk T_N of ~73 K provides a crucial quality control metric and enables precise tuning of device performance compared to using less-characterized fluoride sources [4].

Preparation of Dual-Function NiF₂ Catalysts for Selective Cross-Coupling Reactions

The patent literature identifies NiF₂ as a unique catalyst component that provides both the nickel active site and a fluoride source within a single compound [5]. For synthetic chemists developing cross-coupling methodologies, sourcing NiF₂·4H₂O offers a convenient, water-soluble precursor for generating this dual-function catalyst in situ. This approach can simplify reaction protocols by eliminating the need for separate fluoride additives and may contribute to the high selectivity claimed for the catalytic system [5]. While not a direct replacement for all nickel catalysts, this application scenario is most relevant when a fluoride-containing nickel catalyst is specifically desired to enhance selectivity in challenging C–C bond formations.

High-Temperature Processing Requiring Controlled Dehydration to NiF₂

In processes such as the production of specialty glass, ceramics, or the preparation of anhydrous NiF₂ itself, the thermal behavior of NiF₂·4H₂O is a key design parameter. Unlike ZnF₂·4H₂O, which dehydrates in a single step at ~75°C [6], NiF₂·4H₂O undergoes a complex, multi-step decomposition starting at ~125°C and producing a mixture of products [6]. For applications requiring pure, anhydrous NiF₂, this necessitates a carefully controlled heating profile in an inert atmosphere to avoid the formation of nickel oxide byproducts. Users who understand this specific decomposition pathway can adjust their processing parameters (e.g., ramp rates, hold times, and atmosphere) to maximize yield and phase purity, a level of process control that is not possible with simpler hydrates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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